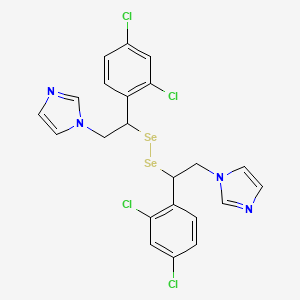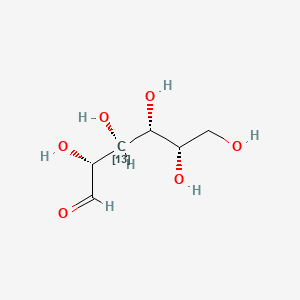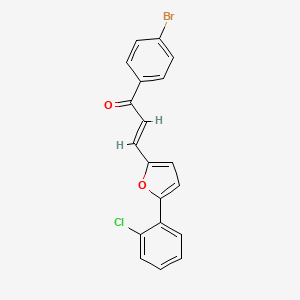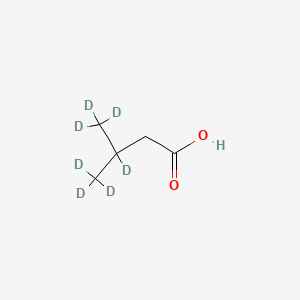
Antifungal agent 41
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Antifungal Agent 41 is a synthetic compound designed to combat fungal infections. It belongs to a class of antifungal agents that target specific pathways in fungal cells, making it effective against a wide range of fungal pathogens. This compound is particularly noted for its efficacy in treating both superficial and systemic fungal infections.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Antifungal Agent 41 involves multiple steps, starting with the preparation of the core structure, followed by functionalization to introduce specific groups that enhance its antifungal activity. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using batch or continuous flow processes. These methods are optimized to maximize efficiency and minimize waste. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets stringent quality standards.
化学反应分析
Types of Reactions: Antifungal Agent 41 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions: The reactions involving this compound are carried out under controlled conditions, with specific reagents chosen based on the desired transformation. For example, oxidation reactions may be conducted in acidic or basic media, while substitution reactions may require the presence of a catalyst.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, each with unique properties and potential applications. These derivatives are often tested for their antifungal activity to identify the most potent compounds.
科学研究应用
Antifungal Agent 41 has a wide range of applications in scientific research, including:
Chemistry: It is used as a model compound to study the mechanisms of antifungal action and to develop new synthetic methodologies.
Biology: Researchers use this compound to investigate the biology of fungal pathogens and to identify potential targets for new antifungal drugs.
Medicine: This compound is tested in clinical trials to evaluate its efficacy and safety in treating fungal infections. It is also used to develop new formulations for topical and systemic administration.
Industry: this compound is used in the development of antifungal coatings and materials to prevent fungal growth in various industrial applications.
作用机制
The mechanism of action of Antifungal Agent 41 involves the inhibition of key enzymes and pathways in fungal cells. Specifically, it targets the synthesis of ergosterol, a crucial component of the fungal cell membrane. By inhibiting ergosterol synthesis, this compound disrupts the integrity of the cell membrane, leading to cell death. Additionally, it may interfere with other cellular processes, such as DNA synthesis and protein production, further enhancing its antifungal effects.
相似化合物的比较
Azoles: These compounds also inhibit ergosterol synthesis but may have different binding affinities and spectra of activity.
Polyenes: These compounds bind to ergosterol in the fungal cell membrane, causing membrane disruption and cell death.
Echinocandins: These compounds inhibit the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall.
Uniqueness of Antifungal Agent 41: this compound is unique in its specific targeting of ergosterol synthesis and its ability to overcome resistance mechanisms that affect other antifungal agents. Its broad spectrum of activity and favorable safety profile make it a promising candidate for further development and clinical use.
属性
分子式 |
C22H18Cl4N4Se2 |
|---|---|
分子量 |
638.2 g/mol |
IUPAC 名称 |
1-[2-(2,4-dichlorophenyl)-2-[[1-(2,4-dichlorophenyl)-2-imidazol-1-ylethyl]diselanyl]ethyl]imidazole |
InChI |
InChI=1S/C22H18Cl4N4Se2/c23-15-1-3-17(19(25)9-15)21(11-29-7-5-27-13-29)31-32-22(12-30-8-6-28-14-30)18-4-2-16(24)10-20(18)26/h1-10,13-14,21-22H,11-12H2 |
InChI 键 |
GGUREOHGCPZNJM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1Cl)Cl)C(CN2C=CN=C2)[Se][Se]C(CN3C=CN=C3)C4=C(C=C(C=C4)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![tert-butyl 2-[[1-[(4R,6R,6aS)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-4-oxo-2-sulfanylidenepyrimidin-5-yl]methyl-(2,2,2-trifluoroacetyl)amino]acetate](/img/structure/B12402168.png)





![1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione](/img/structure/B12402206.png)
![1-[(2R,3S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12402212.png)


![(4aS,6aS,6bR,10E,12aR)-2,2,6a,6b,9,9,12a-heptamethyl-10-[(E)-3-phenylprop-2-enoyl]oxyimino-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-4a-carboxylic acid](/img/structure/B12402230.png)


